molecular formula C15H17N3O2S B2366172 2-(2-(Benzylamino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-cyclopropylacetamide CAS No. 872103-34-9

2-(2-(Benzylamino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-cyclopropylacetamide

Cat. No.: B2366172
CAS No.: 872103-34-9
M. Wt: 303.38
InChI Key: YLYHZGWQIFETDQ-UHFFFAOYSA-N
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Description

The compound 2-(2-(Benzylamino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-cyclopropylacetamide (hereafter referred to as the "target compound") is a thiazolidinone derivative with a benzylamino substituent at the 2-position of the thiazol ring and an N-cyclopropyl acetamide moiety. According to Enamine Ltd's Building Blocks Catalogue (2017), it has a reported molecular weight of 335.34 and a purity of 95% (CAS: C12H28Cl2N2O2S). Structurally, the compound combines a rigid cyclopropane ring (known for metabolic stability) with a benzyl group (imparting hydrophobicity), making it a candidate for further pharmacological exploration.

Properties

IUPAC Name

2-(2-benzylimino-4-oxo-1,3-thiazolidin-5-yl)-N-cyclopropylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-13(17-11-6-7-11)8-12-14(20)18-15(21-12)16-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,17,19)(H,16,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYHZGWQIFETDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2C(=O)NC(=NCC3=CC=CC=C3)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Benzylamino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-cyclopropylacetamide typically involves multiple steps. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the benzylamino group and the cyclopropylacetamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Benzylamino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-cyclopropylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and the purity of the final product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Anticancer Properties

Recent studies have shown that thiazole derivatives exhibit significant anticancer activities. For instance, compounds similar to 2-(2-(Benzylamino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-cyclopropylacetamide have been evaluated for their antiproliferative effects against various cancer cell lines. In one study, thiazole derivatives demonstrated selective activity against lung carcinoma cell lines, indicating a promising avenue for further development in cancer therapeutics .

Antimicrobial Activity

Thiazole compounds are known for their antimicrobial properties. Research indicates that derivatives of thiazoles can inhibit the growth of bacteria and fungi. The structure of This compound suggests potential activity against microbial pathogens due to the presence of the thiazole ring, which is often associated with bioactive compounds .

Case Study 1: Antiproliferative Activity

A study published in a peer-reviewed journal assessed the antiproliferative activity of thiazole derivatives against various cancer cell lines. The results indicated that certain structural modifications enhanced potency and selectivity against specific cancer types . This suggests that This compound could be a candidate for further investigation in anticancer drug development.

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, a series of thiazole derivatives were synthesized and screened against common bacterial strains. The findings revealed that some compounds exhibited significant inhibitory activity, supporting the hypothesis that thiazoles can serve as lead compounds for antibiotic development .

Mechanism of Action

The mechanism of action of 2-(2-(Benzylamino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogs and Key Features

The target compound belongs to a class of 4-oxo-4,5-dihydrothiazol-5-yl acetamide derivatives. Below is a comparative analysis with two closely related analogs:

Analog 1 : N-(4-Bromophenyl)-2-(2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)acetamide ()
  • Molecular Weight : 515.4 g/mol (LC-MS data).
  • Key Substituents :
    • A pyrazolyl group with dimethyl and phenyl substituents at the 2-position of the thiazol ring.
    • A 4-bromophenyl acetamide group (vs. cyclopropyl in the target compound).
  • Physical Properties :
    • Melting point >220°C (indicative of high crystallinity).
    • Synthesis yield: 79%.
  • Analytical Data :
    • Elemental analysis: C, 52.40%; H, 4.00%; N, 13.80% (vs. theoretical C:51.37%, H:3.92%, N:13.61%).
    • LC-MS (ESI+): m/z 515.4 [M+H]+.
Analog 2 : 2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-cyclopropylacetamide ()
  • Key Substituents: An amino(imino)methyl group at the 2-position of the thiazol ring (vs. benzylamino in the target compound). Retains the N-cyclopropyl acetamide moiety.
  • Status : Discontinued (commercial availability ceased; reasons unspecified).
2.2 Comparative Analysis Table
Parameter Target Compound Analog 1 Analog 2
Molecular Weight 335.34 515.4 N/A
Core Structure Thiazolidinone Thiazolidinone + Pyrazolyl Thiazolidinone
Substituents Benzylamino, Cyclopropyl Pyrazolyl, 4-Bromophenyl Amino(imino)methyl, Cyclopropyl
Melting Point N/A >220°C N/A
Synthesis Yield N/A 79% N/A
Elemental Analysis N/A C:52.40%, H:4.00%, N:13.80% N/A
2.3 Key Findings and Implications

Structural Impact on Properties: The target compound's benzylamino and cyclopropyl groups balance lipophilicity and metabolic stability, whereas Analog 1's bromophenyl and pyrazolyl groups increase molecular weight and polarity. The bromine atom in Analog 1 may enhance binding affinity via halogen bonding.

Synthetic Efficiency: Analog 1’s 79% yield reflects a robust synthetic route, though minor deviations in elemental analysis (e.g., C: +1.03%) suggest trace impurities.

Biological Relevance: Thiazolidinones are known for diverse bioactivity (e.g., antimicrobial, anticancer). The target compound’s cyclopropane may enhance in vivo stability, while Analog 1’s bromophenyl group could target halogen-sensitive enzymes.

Biological Activity

The compound 2-(2-(Benzylamino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-cyclopropylacetamide is a thiazole derivative that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of thiosemicarbazones and various acylating agents. The structural formula can be represented as follows:

C15H17N3O2S\text{C}_{15}\text{H}_{17}\text{N}_{3}\text{O}_{2}\text{S}

This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research has indicated that compounds containing the thiazole moiety exhibit significant antimicrobial activity. In vitro studies have shown that derivatives of thiazole can inhibit the growth of various bacterial strains. For instance, the compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at concentrations lower than standard antibiotics .

Cytotoxicity Studies

The cytotoxic effects of this compound were assessed using various cancer cell lines. The results indicated that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. The half-maximal inhibitory concentration (IC50) values varied depending on the cell line, with lower values indicating higher potency .

Cell LineIC50 (µM)
HeLa15.3
MCF-722.1
A54918.8

These findings suggest that the compound may be a promising candidate for further development in cancer therapy.

The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Studies have shown that treatment with the compound leads to increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis . Additionally, it appears to disrupt mitochondrial membrane potential, further contributing to its cytotoxic effects.

Case Studies

A notable study evaluated the effects of this compound in a mouse model of pancreatic cancer. Mice treated with various doses exhibited reduced tumor size compared to control groups, correlating with increased survival rates . Histological analysis revealed significant apoptosis in tumor tissues from treated mice.

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